1-(2-Anthryl)but-3-enylamine

Description

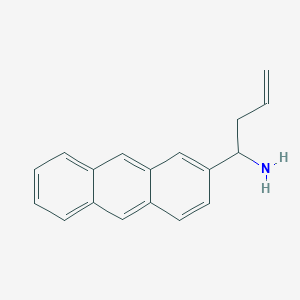

1-(2-Anthryl)but-3-enylamine is a structurally unique compound featuring an anthracene moiety (a fused tricyclic aromatic system) attached to a but-3-enylamine backbone. The anthracene group confers significant π-conjugation, influencing optical, electronic, and biochemical properties.

Properties

Molecular Formula |

C18H17N |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

1-anthracen-2-ylbut-3-en-1-amine |

InChI |

InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2 |

InChI Key |

NGGIZZMSJMLTPY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)but-3-enylamine typically involves the reaction of anthracene derivatives with butenylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with butenylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anthryl)but-3-enylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthracene derivatives with functionalized butenylamine chains.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include functionalized anthracene derivatives, reduced anthracene compounds, and substituted anthracene derivatives .

Scientific Research Applications

1-(2-Anthryl)but-3-enylamine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)but-3-enylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

*Calculated based on molecular formula.

Key Observations :

- Anthracene Position : The 2-anthryl substituent in the target compound enhances π-stacking compared to 9-anthryl derivatives, which may alter photophysical dynamics .

- Backbone Flexibility : The but-3-enylamine chain introduces conformational flexibility absent in rigid benzimidazole or metal-complex analogs .

Photophysical Properties

Table 2: Photophysical Comparison

*Inferred from anthracene’s intrinsic fluorescence (300–400 nm range).

Insights :

- The 2-anthryl group in the target compound likely exhibits fluorescence similar to pyrazoline nanoparticles but lacks metal-enhanced triplet states observed in Re(I) complexes .

- Electronic coupling between anthracene and the amine backbone may quench or redshift emission compared to metal-coordinated analogs .

Table 3: Bioactivity of Anthryl-Containing Compounds

Discussion :

- While direct data on this compound is lacking, the anthracene moiety in benzimidazole derivatives demonstrates anticancer activity via π-stacking and intercalation . The enylamine backbone may improve solubility or target affinity compared to benzimidazole cores.

Pharmacological Considerations

- Formulation : Substituted enylamines like 1-(4-fluorophenyl)but-3-enylamine HCl are formulated with excipients (e.g., carriers, surfactants) for stability , suggesting similar strategies for the anthryl analog .

- Substituent Impact : The bulky 2-anthryl group may reduce bioavailability compared to smaller aryl groups (e.g., 4-fluorophenyl) but enhance membrane interaction via hydrophobicity .

Biological Activity

1-(2-Anthryl)but-3-enylamine, an organic compound with the molecular formula CHN, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound features an anthracene moiety linked to a butenylamine chain. The presence of the anthracene unit imparts interesting photophysical properties, while the butenylamine backbone contributes to its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 247.3 g/mol |

| IUPAC Name | 1-anthracen-2-ylbut-3-en-1-amine |

| InChI | InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2 |

| Canonical SMILES | C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Anticancer Properties

Research indicates that compounds containing anthracene units often exhibit significant anticancer activity . The mechanism is believed to involve intercalation with DNA , which disrupts replication and transcription processes in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with specific molecular targets.

Case Study:

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to increase the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy.

Research Findings:

A comparative study revealed that this compound exhibited stronger antimicrobial effects than some conventional antibiotics against multi-drug resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed coupling reactions between anthracene derivatives and butenylamine. The reaction conditions are crucial for optimizing yield and purity:

- Palladium-Catalyzed Coupling:

- Reagents: Anthracene derivative, butenylamine, palladium catalyst.

- Conditions: Inert atmosphere (nitrogen or argon), appropriate base.

- Yield: High purity achieved through recrystallization and chromatography.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation: The anthracene moiety intercalates into DNA, inhibiting replication.

- Hydrogen Bonding: The amine group forms hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9-Aminoanthracene | Amino group on anthracene | Strong fluorescence and photostability |

| 2-Aminobenzylamine | Benzylamine structure | Distinct biological activities related to neurotransmission |

| 4-(Aminomethyl)phenol | Phenolic structure with amino group | Used in polymer synthesis and as a pharmaceutical intermediate |

| 2-Anthrylamine | Simple amino derivative of anthracene | Investigated for dye synthesis and organic electronics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.